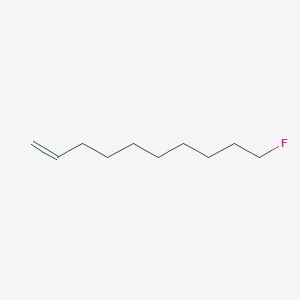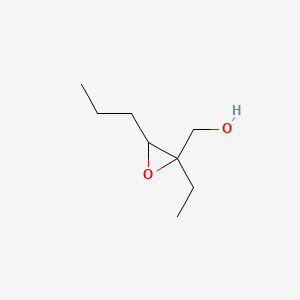
(2-Ethyl-3-propyloxiran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-3-propyloxiran-2-yl)methanol is an organic compound with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol It is a member of the oxirane family, characterized by a three-membered epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-3-propyloxiran-2-yl)methanol typically involves the epoxidation of alkenes. One common method is the reaction of 2-ethyl-3-propyl-2-oxirane with methanol under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a peracid or a metal catalyst, to facilitate the formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale epoxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-3-propyloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Diols.
Substitution: Various substituted alcohols and ethers.
Scientific Research Applications
(2-Ethyl-3-propyloxiran-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism of action of (2-Ethyl-3-propyloxiran-2-yl)methanol involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in various chemical and biological processes, including enzyme inhibition and modification of proteins .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-3-propyloxirane: A closely related compound with similar chemical properties.
2-Oxiranemethanol: Another epoxide with a different alkyl substitution pattern.
Uniqueness
(2-Ethyl-3-propyloxiran-2-yl)methanol is unique due to its specific substitution pattern on the epoxide ring, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
78-72-8 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(2-ethyl-3-propyloxiran-2-yl)methanol |
InChI |
InChI=1S/C8H16O2/c1-3-5-7-8(4-2,6-9)10-7/h7,9H,3-6H2,1-2H3 |
InChI Key |
VSHXAKJGKGGKKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(O1)(CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


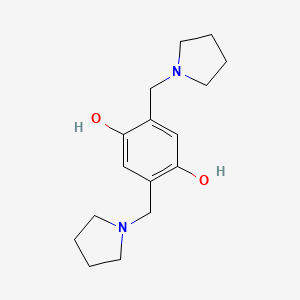

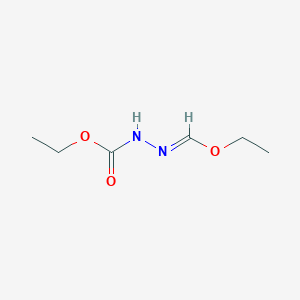
![5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole](/img/structure/B14744259.png)

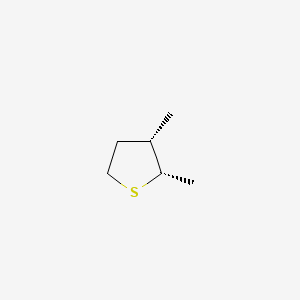

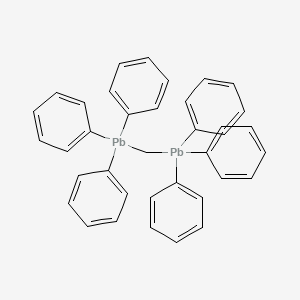
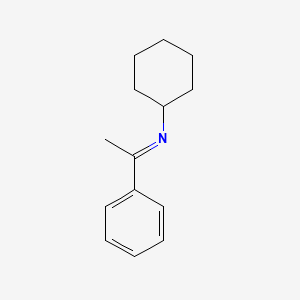

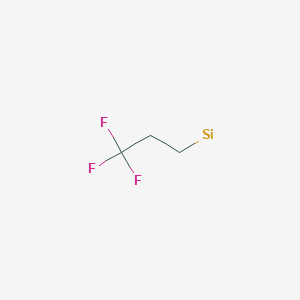

![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)
